6-Bromo-8-(2,6-dichlorophenyl)-9H-purine
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Overview
Description
“6-Bromo-8-(2,6-dichlorophenyl)-9H-purine” is a chemical compound with the CAS Number: 1227958-56-6 . It has a molecular weight of 344 .
Synthesis Analysis
The synthesis of imidazole-containing compounds, which includes “6-Bromo-8-(2,6-dichlorophenyl)-9H-purine”, often involves the use of glyoxal and ammonia . The synthesis of similar compounds has been reported to involve the use of a three-necked round-bottom flask equipped with a stirrer bar, condenser, and rubber septa .Molecular Structure Analysis
Imidazole, a core component of “6-Bromo-8-(2,6-dichlorophenyl)-9H-purine”, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Physical And Chemical Properties Analysis
Imidazole, a component of “6-Bromo-8-(2,6-dichlorophenyl)-9H-purine”, is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Benzodiazepine Receptor Binding
6-Bromo-8-(2,6-dichlorophenyl)-9H-purine analogues demonstrate significant binding activity to the benzodiazepine receptor in rat brain tissue. The binding affinity is notably enhanced with specific substitutions, contributing to a better understanding of receptor interactions (Kelley et al., 1990).
Antiviral Activity
These compounds have shown in vitro activity against influenza A virus. Modifications in the molecular structure of 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine derivatives have enabled the exploration of structure-activity relationships in antiviral research (Kelley et al., 1990).
Synthesis and Properties
The synthesis process and properties of derivatives of 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine are studied to understand their chemical behavior and potential applications. These studies often involve the creation of novel compounds and observation of their physical properties (Muraoka, 1981).
Cytotoxicity and Anticancer Activity
Research has been conducted on the cytotoxicity of deoxyadenosine analogues derived from 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine, aiming to understand their impact on hematopoietic cells. This research contributes to the development of potential anticancer therapies (Kazimierczuk et al., 1990).
Nucleic Acid Derivatives
The compound is used in the synthesis of nucleic acid derivatives, which are crucial in the study of genetics and cellular biology. The manipulation of its structure can lead to new insights in the field of nucleic acids (Francom & Robins, 2003).
Metalation of Purine Bases
The compound is utilized in studies exploring the metalation of purine bases. This research has significant implications in understanding the coordination chemistry of nucleobases and their interaction with metal ions (Brackemeyer et al., 2014).
Synthesis of Acyclic Nucleoside and Nucleotide Analogs
The synthesis of acyclic nucleoside and nucleotide analogs from derivatives of 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine is a critical area of research, contributing to our understanding of nucleoside and nucleotide chemistry (Janeba et al., 2000).
Safety And Hazards
properties
IUPAC Name |
6-bromo-8-(2,6-dichlorophenyl)-7H-purine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5BrCl2N4/c12-9-8-11(16-4-15-9)18-10(17-8)7-5(13)2-1-3-6(7)14/h1-4H,(H,15,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPHQYGWOXFTDEY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=NC3=C(N2)C(=NC=N3)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5BrCl2N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501277146 |
Source
|
Record name | 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501277146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-8-(2,6-dichlorophenyl)-9H-purine | |
CAS RN |
1227958-56-6 |
Source
|
Record name | 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227958-56-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501277146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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